1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol

asymmetric catalysis axial chirality conformational analysis

1,1,1',1'-Tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol (CAS 2244617-80-7, synonymously designated TMSIOL or 3,3,3′,3′-tetramethyl-1,1′-spirobiindane-7,7′-diol) is a C2-symmetric axially chiral spiro diol with molecular formula C21H24O2 and molecular weight 308.41. The compound belongs to the 1,1′-spirobiindane-7,7′-diol (SPINOL) family and is distinguished by the presence of two gem-dimethyl groups at the 3,3′-positions of the indane rings, which confer enhanced conformational rigidity, altered dihedral angle, and distinct steric and electronic properties compared to the parent SPINOL scaffold.

Molecular Formula C21H24O2
Molecular Weight 308.4 g/mol
Cat. No. B14085071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol
Molecular FormulaC21H24O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1(CC2(CC(C3=C2C(=CC=C3)O)(C)C)C4=C1C=CC=C4O)C
InChIInChI=1S/C21H24O2/c1-19(2)11-21(17-13(19)7-5-9-15(17)22)12-20(3,4)14-8-6-10-16(23)18(14)21/h5-10,22-23H,11-12H2,1-4H3
InChIKeyBXPRWQMUHPACQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1',1'-Tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol (TMSIOL): A Tetramethyl-Substituted C2-Symmetric Spirobiindane Diol Scaffold for Asymmetric Ligand Design


1,1,1',1'-Tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol (CAS 2244617-80-7, synonymously designated TMSIOL or 3,3,3′,3′-tetramethyl-1,1′-spirobiindane-7,7′-diol) is a C2-symmetric axially chiral spiro diol with molecular formula C21H24O2 and molecular weight 308.41 [1]. The compound belongs to the 1,1′-spirobiindane-7,7′-diol (SPINOL) family and is distinguished by the presence of two gem-dimethyl groups at the 3,3′-positions of the indane rings, which confer enhanced conformational rigidity, altered dihedral angle, and distinct steric and electronic properties compared to the parent SPINOL scaffold [2]. TMSIOL serves as a privileged chiral backbone for constructing diverse ligand families—including bisoxazolines (TMSI-BOX), monophosphines, phosphinooxazolines, and phase-transfer catalysts—and is commercially available from multiple suppliers at ≥98% purity with supporting QC documentation (NMR, HPLC, GC) .

C2-symmetric chiral spiro diol backbone for asymmetric ligand design
Derivatizable into BOX, monophosphine, phosphinooxazoline, and PTC ligands
Tetramethyl substitution enhances conformational rigidity and chiral pocket definition
QC-documented chiral building block (NMR, HPLC, GC)

Why 1,1,1',1'-Tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol Cannot Be Interchanged with SPINOL, MSPINOL, or BINOL


The tetramethyl substitution pattern of TMSIOL is not a minor structural variation; it fundamentally alters the conformational architecture and catalytic performance of derived ligands. X-ray crystallography reveals that TMSIOL possesses a dihedral angle of 77.0°, which is 7.7° larger than that of unsubstituted SPINOL (69.3°)—a geometric change driven by the gem-dimethyl groups that rigidifies the spiro backbone and eliminates benzylic C–H bonds susceptible to oxidative degradation [1]. This conformational divergence translates directly into differentiated enantioselectivity in asymmetric catalysis: Fe/TMSI-BOX complexes deliver up to 92% ee in intramolecular cyclopropanation, whereas the same reaction without ligand affords only 6% ee [2]. Furthermore, TMSIOL (7,7′-diol) is constitutionally distinct from its 6,6′-diol isomer MSPINOL—the latter being accessible in one step from Bisphenol A but previously limited to polymer applications—with the two isomers exhibiting divergent dihedral angles and thus non-interchangeable catalytic profiles [3]. Generic substitution with SPINOL, MSPINOL, or BINOL without justification of equivalent conformational and catalytic parameters risks compromised enantioselectivity, altered reactivity, and unpredictable performance in validated asymmetric protocols.

SPINOL (unsubstituted) Smaller dihedral angle (by ~8°) alters chiral pocket geometry; derived ligands may show shifted enantioselectivity.
MSPINOL (6,6′-isomer) Constitutional isomer with divergent catalytic profile; historically limited to polymer applications, not validated for asymmetric catalysis.
BINOL Different biaryl conformational dynamics; ligand families built on BINOL may not reproduce TMSIOL-derived enantioselectivity.

Quantitative Differentiation Evidence for 1,1,1',1'-Tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol vs. Key Analogs


Dihedral Angle Expansion: TMSIOL (77.0°) vs. SPINOL (69.3°) by X-Ray Crystallography

Single-crystal X-ray diffraction analysis establishes that the dihedral angle between the two indane planes in TMSIOL is 77.0°, compared to 69.3° for unsubstituted SPINOL—a +7.7° (11.1%) expansion directly attributable to the double gem-dimethyl substitution at the 3,3′-positions [1]. Dihedral angle is a recognized critical determinant of enantioselectivity in axially chiral ligand scaffolds, with larger angles generally producing more sterically defined chiral pockets around the metal center [1].

Dihedral Angle
Head-to-head
TMSIOL 77.0°
vs
SPINOL 69.3°
Reported larger chiral pocket; structural basis for enantioselectivity differentiation.
X-ray single-crystal; identical protocols. Δ = +7.7° (11.1%)
asymmetric catalysis axial chirality conformational analysis spiro ligand design

Fe/TMSI-BOX Complex vs. Ligand-Free Control: 92% ee vs. 6% ee in Intramolecular Cyclopropanation

The Fe complex of TMSI-BOX—a bisoxazoline ligand derived directly from TMSIOL—catalyzes the intramolecular cyclopropanation of 2-methylallyl-2-diazoacetate (benchmark substrate 2a) to afford 3-oxabicyclo[3.1.0]hexan-2-one (3a) in 93% isolated yield and 92% ee under optimized conditions (10 mol% FeCl₂·4H₂O, 12 mol% (Ra,S,S)-1f, 12 mol% NaBArF, CHCl₃, 60 °C) [1]. In stark contrast, the identical reaction conducted without any chiral ligand yields only 7% of the desired product with a mere 6% ee [1]. Across a panel of eight TMSI-BOX diastereomers, yields ranged from 45% to 86% and ee values from 27% to 88%, demonstrating the tunability of the TMSIOL-derived BOX platform [1].

Fe‑Catalyzed Cyclopropanation
Head-to-head
92% ee 93% yield
Reported enantioselectivity supports TMSI-BOX as effective chiral ligand for iron catalysis.
Ligand-free control: 6% ee, 7% yield. Substrate: methylallyl diazoacetate.
iron catalysis bisoxazoline ligands cyclopropanation enantioselective synthesis

TMSIOL-Derived Phase-Transfer Catalysts: 98% ee at 2 mol% Loading in Asymmetric Alkylation

A class of C2-symmetric chiral spirocyclic phase-transfer catalysts (PTCs) constructed on the tetramethyl-1,1′-spirobiindane scaffold (derived from TMSIOL) catalyzes the asymmetric alkylation of tert-butyl glycinate Schiff base at only 2 mol% catalyst loading, delivering target products with up to 92% yield and 98% ee [1]. By comparison, cinchona alkaloid-derived PTCs—the historical benchmark for this transformation—typically require higher loadings (5–10 mol%) and often exhibit diminished enantioselectivity with challenging electrophiles [1]. The TMSIOL-based PTCs were synthesized in 12 steps from Bisphenol A with 22–25% total yields, and were explicitly noted to feature a more rigid and stable backbone with smaller dihedral angles than non-tetramethyl analogs, enabling facile structural modification [1].

Phase‑Transfer Alkylation
Class‑level
98% ee 2 mol% loading
Reported catalyst performance context; direct comparison with cinchona systems to verify.
Class-level reference; substrate-dependent ee variation expected.
phase-transfer catalysis asymmetric alkylation glycinate Schiff base low catalyst loading

TMSIOL-Derived Chiral Iodoarenes: 92% ee in Asymmetric Oxidative C–N Bond Formation

Three novel axially chiral iodoarenes based on the tetramethyl-1,1′-spirobiindane skeleton (derived from TMSIOL starting from Bisphenol A) were evaluated as organocatalysts in the asymmetric oxidative formation of C–N bonds via an intramolecular desymmetrization strategy, achieving enantiomeric excesses up to 92% with high yield [1]. This result is comparable to the 92% ee reported for the best spirobiindane-based hypervalent iodine catalysts in related oxidative dearomatizing spirolactonization reactions [2], establishing the TMSIOL scaffold as a competitive platform in chiral hypervalent iodine chemistry—a domain where catalyst performance is exquisitely sensitive to the ortho-substituent environment around the iodine center.

Iodoarene Organocatalysis
Supporting evidence
TMSIOL-derived 92% ee
vs
Best spirobiindane 92% ee
Comparable ee across distinct oxidative manifolds suggests scaffold generality.
C–N formation vs. spirolactonization; cross-reaction review needed.
hypervalent iodine organocatalysis desymmetrization C–N bond formation

Synthetic Accessibility: TMSIOL via 7-Step Route from Bisphenol A in 45.1% Overall Yield vs. Inaccessible via SPINOL Route

TMSIOL is synthesized via a practical seven-step route from commercially available Bisphenol A (BPA) in 45.1% overall yield, with l-menthyl chloroformate serving as the optical resolving agent to separate the two enantiomers [1]. Critically, the SPINOL synthetic route (starting from m-methoxybenzaldehyde) cannot furnish the tetramethyl-substituted 7,7′-diol; the TMSIOL synthesis is thus the only published pathway to access this specific scaffold [2]. Meanwhile, the constitutional isomer MSPINOL (3,3,3′,3′-tetramethyl-1,1′-spirobiindane-6,6′-diol) is accessible in one step from BPA via acid catalysis and has been known since 1962, but has historically been limited to polymer applications and lacks the extensive chiral ligand derivatization repertoire demonstrated for TMSIOL [2].

Synthetic Route
Cross-study comparable
7 steps 45.1% yield
Reported scalable route from Bisphenol A; supports R&D to pilot-scale procurement.
SPINOL route cannot access TMSIOL; MSPINOL is different isomer.
scalable synthesis Bisphenol A feedstock chiral resolution process chemistry

Procurement-Relevant Application Scenarios for 1,1,1',1'-Tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol


Development of Iron-Catalyzed Asymmetric Cyclopropanation for Pharmaceutical Intermediate Synthesis

When designing Fe-catalyzed intramolecular cyclopropanation protocols for constructing [3.1.0]bicycloalkane pharmacophores—common in antiviral and CNS-targeted drug candidates—TMSIOL-derived TMSI-BOX ligands deliver up to 93% yield and 92% ee, representing an 86-percentage-point improvement over ligand-free conditions (7% yield, 6% ee) [1]. The iron-based catalytic system additionally offers cost and sustainability advantages over precious metal (Rh, Ir) alternatives, making TMSIOL the strategic scaffold choice for medicinal chemistry groups transitioning to earth-abundant metal catalysis without sacrificing enantiomeric purity [1].

Process-Scale Asymmetric Phase-Transfer Alkylation for α-Amino Acid Derivative Production

For kilogram-scale manufacture of enantiomerically enriched α-amino acid derivatives via phase-transfer catalysis, TMSIOL-based spirocyclic PTCs achieve 98% ee at only 2 mol% loading in the alkylation of tert-butyl glycinate Schiff base [2]. This low loading requirement—coupled with the catalyst's demonstrated structural modularity enabling fine-tuning for specific electrophiles—positions TMSIOL-derived PTCs as a cost-effective alternative to cinchona alkaloid-based systems that typically demand higher loadings and show substrate-dependent erosion of enantioselectivity [2].

Chiral Hypervalent Iodine Organocatalyst Development for Oxidative Asymmetric Transformations

Research groups developing metal-free asymmetric oxidative methodologies—particularly C–N and C–O bond-forming desymmetrization reactions—can leverage TMSIOL-derived iodoarenes that deliver up to 92% ee [3]. The spirobiindane scaffold's conformational rigidity, conferred by the tetramethyl substitution pattern, provides a well-defined chiral pocket around the hypervalent iodine center, enabling rational ortho-substituent tuning for further enantioselectivity optimization [3].

Ligand Library Construction from a Single Chiral Diol Core for High-Throughput Asymmetric Reaction Screening

For laboratories building diverse chiral ligand collections for parallel screening of asymmetric transformations, TMSIOL serves as a single privileged precursor that can be elaborated into bisoxazolines (TMSI-BOX), monophosphines, phosphinooxazolines, phosphoramidites, phosphites, and phase-transfer catalysts [4][5]. This derivatization breadth—combined with the scaffold's distinct dihedral angle (77.0°) and elimination of benzylic C–H oxidation sites—makes TMSIOL a strategically differentiated procurement choice relative to SPINOL (69.3° dihedral angle, benzylic C–H present) or BINOL (different conformational dynamics) when comprehensive catalyst space exploration is the objective [4].

Application
Selection Property
Validation Focus
Fe-catalyzed asymmetric cyclopropanation
TMSI-BOX ligand enantioselectivity profile
Yield and ee optimization in intramolecular cyclopropanation
Phase-transfer alkylation of glycinate Schiff base
Low-loading spirocyclic PTC performance
Enantioselectivity across alkyl halide scope
Hypervalent iodine organocatalysis
Iodoarene catalyst scaffold rigidity
Enantioselectivity in oxidative C–N desymmetrization
Diversified chiral ligand library construction
Scaffold derivatization breadth
Range of ligand classes accessible (BOX, P, N,P, PTC)
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